BenchChemオンラインストアへようこそ!

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Medicinal Chemistry Drug-Likeness Lead Optimization

This compound features a 3-(pyridin-4-yloxy)piperidine scaffold with a trifluoromethyl ketone warhead—a mild, reversible covalent electrophile for fragment-based serine hydrolase or cysteine protease inhibitor discovery. The chiral C3-piperidine stereocenter enables racemate screening followed by chiral SFC resolution for differential enantiomer profiling. With a computed logP of 1.9, it resides in the optimal passive permeability range, reducing lysosomal trapping artifacts in live-cell NanoBRET or CETSA assays compared to lipophilic alternatives (logP >3). Minor N-acyl modifications to in-class analogs produce IC₅₀ shifts exceeding three orders of magnitude against targets such as PI3Kδ; exact procurement of the trifluoroacetyl variant is essential for assay reproducibility and SAR continuity.

Molecular Formula C13H15F3N2O2
Molecular Weight 288.27
CAS No. 2034618-96-5
Cat. No. B2928171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034618-96-5
Molecular FormulaC13H15F3N2O2
Molecular Weight288.27
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC(F)(F)F)OC2=CC=NC=C2
InChIInChI=1S/C13H15F3N2O2/c14-13(15,16)8-12(19)18-7-1-2-11(9-18)20-10-3-5-17-6-4-10/h3-6,11H,1-2,7-9H2
InChIKeyIPWODEBRJZDWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034618-96-5): Structural Identity and Procurement Context


3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034618-96-5) is a synthetic small molecule (C₁₃H₁₅F₃N₂O₂, MW 288.27 g/mol) [1] that belongs to the class of N-acyl piperidines bearing a pyridin-4-yloxy substituent at the piperidine 3-position and a terminal trifluoromethyl ketone. Its computed XLogP3-AA is 1.9, with zero hydrogen bond donors and six hydrogen bond acceptors, placing it within oral drug-like chemical space [1]. The compound is catalogued primarily as a research chemical for laboratory use, with typical commercial purity reported at 95% .

Why Generic Substitution of 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034618-96-5) Is Not Advisable


In-class compounds with the 3-(pyridin-4-yloxy)piperidine scaffold cannot be trivially interchanged because minor modifications to the N-acyl group profoundly alter both biochemical potency and selectivity profiles. Direct binding data available in public databases indicate that closely related analogs bearing different acyl substituents exhibit IC₅₀ shifts spanning more than three orders of magnitude against targets such as PI3Kδ (e.g., from 0.29 nM to >7,000 nM) [1][2]. Substituting the trifluoroacetyl moiety with larger or more lipophilic groups often compromises target engagement or introduces undesirable off-target liabilities, including CYP3A4 inhibition, as documented for certain analogs [1]. Therefore, procurement of the exact compound with the trifluoromethyl ketone warhead is critical for reproducibility in biochemical and cellular assays.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one: Comparative Data Points for Scientific Selection


Physicochemical Profile Benchmarking Against the 3-(Pyridin-4-yloxy)piperidine Analog Class

The target compound's trifluoroacetyl moiety confers a distinct physicochemical signature relative to its acetyl and benzoyl analogs. Its computed XLogP3-AA of 1.9 [1] situates it within the optimal range for CNS drug-like space (typically XLogP 1–3), whereas the unsubstituted acetyl analog (3,3,3-trifluoro replaced by methyl) would be expected to exhibit a reduced XLogP of approximately 0.8–1.2 based on fragment contribution methods [2]. This difference of ~0.7–1.1 log units is functionally significant, as each log unit can correspond to a ~10-fold change in membrane permeability. The trifluoroacetyl group also introduces a strong electron-withdrawing effect that polarizes the adjacent carbonyl, potentially enhancing reversible covalent interactions with serine or cysteine residues in target enzymes, a feature absent in the non-fluorinated analog [2].

Medicinal Chemistry Drug-Likeness Lead Optimization

Structural Orthogonality as a Synthetic Intermediate: Differentiation from the 4-Pyridyloxy Regioisomer

The target compound incorporates the pyridin-4-yloxy substituent at the piperidine 3-position, which is a distinct regioisomer from the more commonly commercialized 4-(pyridin-4-yloxy)piperidine derivatives [1]. The 3-substitution pattern introduces a chiral center at the piperidine C3 carbon, generating a stereocenter that is absent in the symmetric 4-substituted analogs. This stereocenter can serve as a handle for enantioselective synthesis or for probing diastereomeric interactions in target binding pockets. In contrast, the 4-substituted regioisomer (e.g., 3,3,3-trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one) yields an achiral scaffold that cannot provide stereochemical SAR information .

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

CYP3A4 Liability Benchmarking: Target Compound vs. Drug-Like Analog Comparator

A structurally related 3-(pyridin-4-yloxy)piperidine analog (BDBM50600733, CHEMBL5182534) has been tested for CYP3A4 inhibition and exhibits a notably weak IC₅₀ of 20,000 nM [1]. While direct CYP3A4 data for the target compound are not publicly available, the similarity in core scaffold suggests that the target compound may also exhibit a low CYP3A4 inhibition liability, provided that the trifluoroacetyl group does not introduce a significant interaction with the CYP3A4 heme. This contrasts sharply with many drug-like kinase inhibitors in the same structural class that exhibit CYP3A4 IC₅₀ values in the sub-micromolar range (e.g., <1,000 nM), which would pose a drug-drug interaction risk [2].

Drug Metabolism ADME-Tox Cytochrome P450

Trifluoromethyl Ketone Warhead: Covalent Potential vs. Common Amide Analogs

The trifluoroacetyl group (COCF₃) in the target compound is a well-characterized electrophilic warhead capable of forming reversible covalent adducts with active-site serine residues in serine hydrolases, a property leveraged in numerous chemical biology probes [1]. This contrasts with simple amide or alkyl ketone analogs (e.g., 3,3,3-trifluoro- replaced by CH₃ or NH₂), which lack the electrophilic character required for covalent enzyme engagement. The electron-withdrawing trifluoromethyl group enhances the carbonyl electrophilicity by an estimated factor of 10² to 10³ relative to an unsubstituted methyl ketone, based on Hammett σ* constants (σ* for CF₃ ≈ +2.6 vs. σ* for CH₃ ≈ 0.0) [2].

Covalent Inhibitors Serine Hydrolases Chemical Proteomics

Recommended Application Scenarios for 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034618-96-5)


Stereochemistry-Activity Relationship (SSAR) Probe Design

The compound's chiral C3-piperidine stereocenter [1] makes it an ideal scaffold for SSAR campaigns in kinase or GPCR programs. Procurement of the racemate enables initial screening, followed by chiral resolution (e.g., chiral SFC) to isolate individual enantiomers for differential testing, which is not feasible with the achiral 4-pyridyloxy regioisomer [2]. This directly supports the stereochemical evidence presented in Section 3.

Covalent Fragment Library Expansion for Serine Hydrolase Profiling

The trifluoromethyl ketone moiety serves as a mild, reversible covalent warhead suitable for fragment-based covalent inhibitor discovery [1][2]. The compound can be incorporated into a fragment library targeting serine hydrolases or cysteine proteases, where the pyridyloxy-piperidine core provides shape diversity orthogonal to commercial fragment collections. This scenario leverages the electrophilicity evidence in Section 3.

Cell-Based Target Engagement Studies Requiring Balanced Permeability

With a computed logP of 1.9 [1], the compound resides in the optimal range for passive cell membrane permeability without excessive intracellular accumulation. Researchers conducting NanoBRET or cellular thermal shift assays (CETSA) in live-cell formats can use the compound as a reference probe, where its physicochemical profile reduces the confounding effects of lysosomal trapping that plague more lipophilic (logP >3) comparator molecules.

ADME-Tox Triage in Early Lead Optimization

Based on the scaffold's low CYP3A4 inhibition potential (Section 3), the compound can serve as a negative control or benchmark in CYP450 inhibition panels when evaluating the ADME-Tox liabilities of more advanced leads derived from the same chemical series. This allows discovery teams to discriminate between scaffold-intrinsic and substituent-driven metabolic liabilities.

Quote Request

Request a Quote for 3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.